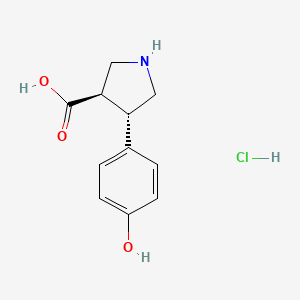
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
説明
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate (4-MPCA) is a synthetic compound that has recently been studied for its potential uses in scientific research and laboratory experiments. 4-MPCA is a hydrophobic molecule that is structurally similar to other pyridazine derivatives. It has been found to have a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
科学的研究の応用
Medicine: Antimicrobial Agents
This compound, due to its heterocyclic core, may exhibit significant antimicrobial properties . Heterocyclic compounds like oxadiazoles have been shown to possess antibacterial and antiviral activities . By extension, the pyridazine derivative could be synthesized and tested for its efficacy against a range of microbial pathogens, potentially leading to new treatments for infectious diseases.
Agriculture: Plant Protection
In agriculture, compounds with oxadiazole structures are known to act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate could be explored for its utility in protecting crops from pests and diseases, contributing to increased yield and food security.
Pharmaceutical Development: Analgesic Drugs
The biological activity of oxadiazole derivatives includes analgesic properties . The subject compound could be a candidate for the development of new pain-relief medications, especially for patients who have adverse reactions to current analgesics.
Oncology: Antineoplastic Agents
Many heterocyclic moieties are integral to compounds used in cancer treatment . They can exhibit antineoplastic and anticancer activities . Research into Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate could uncover potential applications in oncology, possibly leading to novel chemotherapy agents.
Cardiovascular Research: Blood Pressure Regulation
Compounds containing oxadiazole rings have been associated with blood pressure-lowering effects . This compound could be investigated for its potential cardiovascular benefits, particularly in the management of hypertension.
Antioxidant Applications
Oxadiazole derivatives are known to have antioxidant properties . This compound could be studied for its ability to neutralize free radicals, which may have implications in preventing oxidative stress-related diseases.
Anti-inflammatory Uses
Lastly, the anti-inflammatory potential of this compound is noteworthy. Given the anti-inflammatory activity of related heterocyclic compounds , it could be valuable in the treatment of chronic inflammatory conditions.
特性
IUPAC Name |
ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)13-11(17)8-12(18)16(15-13)10-6-4-9(2)5-7-10/h4-8,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXMYUMDRRZXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)


![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)





